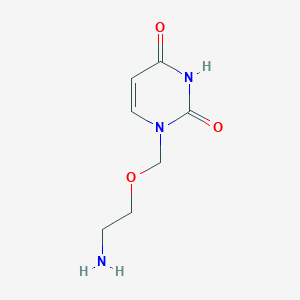
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine: is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorine atom attached to a propane-1,3-diamine backbone, with four benzyl groups attached to the nitrogen atoms. Its molecular formula is C31H33FN2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluoropropane-1,3-diamine with benzyl chloride under basic conditions to introduce the benzyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted imines or amides, while reduction could produce benzyl-substituted amines.
Applications De Recherche Scientifique
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine exerts its effects involves interactions with specific molecular targets. The fluorine atom and benzyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1,N3,N3-Tetrabenzylpropane-1,3-diamine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N1,N1,N3,N3-Tetraethylpropane-1,3-diamine: Contains ethyl groups instead of benzyl groups, leading to different steric and electronic effects.
Uniqueness
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine is unique due to the presence of the fluorine atom and the four benzyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C31H33FN2 |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
N,N,N',N'-tetrabenzyl-2-fluoropropane-1,3-diamine |
InChI |
InChI=1S/C31H33FN2/c32-31(25-33(21-27-13-5-1-6-14-27)22-28-15-7-2-8-16-28)26-34(23-29-17-9-3-10-18-29)24-30-19-11-4-12-20-30/h1-20,31H,21-26H2 |
Clé InChI |
WOUHMPXSIAQSGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN(CC3=CC=CC=C3)CC4=CC=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


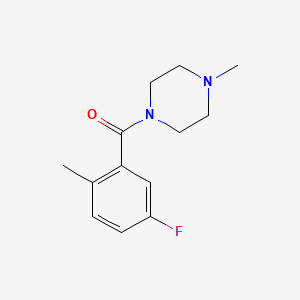
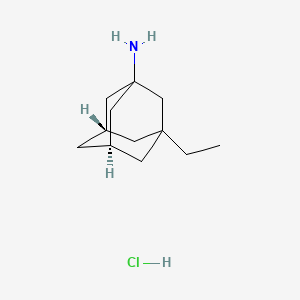

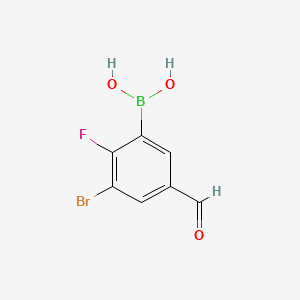
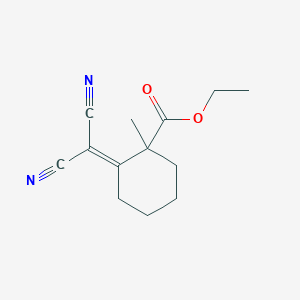
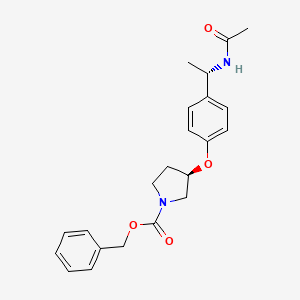
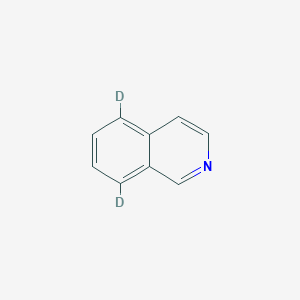
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
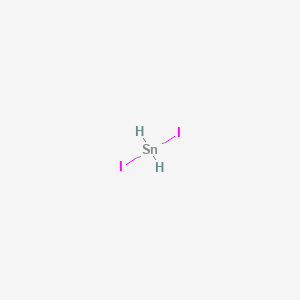
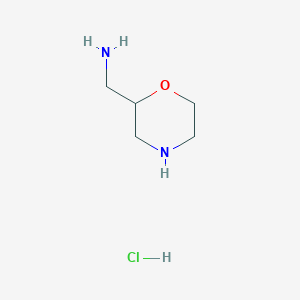
![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)


